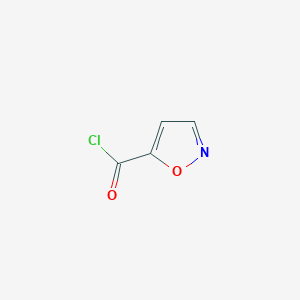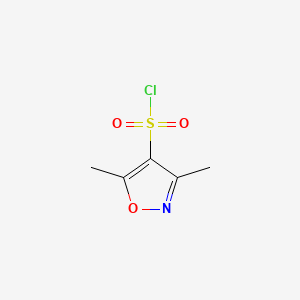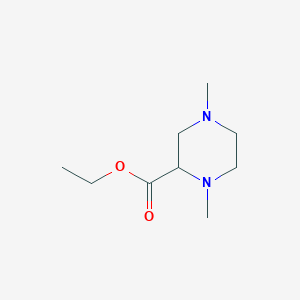
异恶唑-5-甲酰氯
描述
Isoxazole-5-carbonyl chloride is a chemical compound with the molecular formula C₄H₂ClNO₂ and a molecular weight of 131.52 g/mol . It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole-5-carbonyl chloride is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
科学研究应用
Isoxazole-5-carbonyl chloride has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including anticancer agents and antibiotics.
Agrochemicals: It is used in the synthesis of herbicides and insecticides.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: It is used in the synthesis of bioactive molecules for studying enzyme inhibition and receptor binding.
作用机制
Target of Action
Isoxazole-5-carbonyl chloride is a chemical compound with the formula C4H2ClNO2 It has been noted that it can react with 1-benzhydrylpiperazine to produce a derivative that may be used in the treatment of cancer .
Mode of Action
It is known to react with 1-benzhydrylpiperazine to form a derivative that may have potential therapeutic applications .
Result of Action
It has been noted that it can react with 1-benzhydrylpiperazine to produce a derivative that may be used in the treatment of cancer . This suggests that the compound may have potential anti-cancer effects.
Action Environment
It is known that the compound can react with moisture in the air , suggesting that environmental conditions such as humidity could potentially affect its stability and efficacy.
生化分析
Biochemical Properties
Isoxazole-5-carbonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with 1-benzhydrylpiperazine to form derivatives used in cancer treatment . . These interactions typically involve the formation of covalent bonds, leading to the modification of the target biomolecules.
Cellular Effects
Isoxazole-5-carbonyl chloride affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of isoxazole-5-carbonyl chloride have been shown to act as potent agents in cancer treatment, affecting cell cycle regulation and apoptosis . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cellular behavior.
Molecular Mechanism
The molecular mechanism of isoxazole-5-carbonyl chloride involves its interaction with biomolecules at the molecular level. It can form covalent bonds with enzymes, leading to enzyme inhibition or activation. For instance, isoxazole derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation . This inhibition results in changes in gene expression patterns, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isoxazole-5-carbonyl chloride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that isoxazole derivatives can maintain their activity over extended periods, but their stability may be affected by environmental conditions such as temperature and pH . Long-term exposure to isoxazole-5-carbonyl chloride can lead to sustained changes in cellular behavior, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of isoxazole-5-carbonyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as cancer inhibition or neurological benefits . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Isoxazole-5-carbonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, isoxazole derivatives can affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . These interactions can lead to changes in the metabolic profile of cells, affecting overall cellular function.
Transport and Distribution
The transport and distribution of isoxazole-5-carbonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting cellular processes such as signaling and metabolism.
Subcellular Localization
Isoxazole-5-carbonyl chloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall impact on cellular function.
准备方法
Synthetic Routes and Reaction Conditions
Isoxazole-5-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of isoxazole with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
Isoxazole+SOCl2→Isoxazole-5-carbonyl chloride+SO2+HCl
Another method involves the use of oxalyl chloride (COCl)₂ as the chlorinating agent. The reaction is typically carried out in the presence of a base such as pyridine to neutralize the hydrogen chloride formed during the reaction .
Industrial Production Methods
In industrial settings, the production of isoxazole-5-carbonyl chloride often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and minimizes the formation of by-products. The use of automated systems also enhances the safety and scalability of the production process .
化学反应分析
Types of Reactions
Isoxazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: Isoxazole-5-carbonyl chloride reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, isoxazole-5-carbonyl chloride hydrolyzes to form isoxazole-5-carboxylic acid.
Condensation Reactions: It can react with hydrazines and hydroxylamines to form hydrazides and hydroxamic acids, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Hydrolysis: Water or aqueous solutions of bases such as sodium hydroxide (NaOH) are used.
Condensation: Hydrazines and hydroxylamines are used as reagents, often in the presence of a base.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Isoxazole-5-carboxylic acid: Formed from hydrolysis.
Hydrazides and Hydroxamic acids: Formed from condensation reactions.
相似化合物的比较
Isoxazole-5-carbonyl chloride can be compared with other similar compounds such as:
Thiazole-5-carbonyl chloride: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Oxazole-5-carbonyl chloride: Contains an oxygen atom in the ring but differs in the position of the nitrogen atom.
Pyridine-2-carbonyl chloride: Contains a nitrogen atom in the ring but lacks the oxygen atom.
Isoxazole-5-carbonyl chloride is unique due to its specific reactivity and the ability to form a wide range of derivatives with diverse applications .
属性
IUPAC Name |
1,2-oxazole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO2/c5-4(7)3-1-2-6-8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASLINFISOTVJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371542 | |
| Record name | Isoxazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62348-13-4 | |
| Record name | Isoxazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoxazole-5-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301103.png)
![4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301104.png)




![Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301114.png)



![Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1301120.png)



